![molecular formula C15H13ClN2O2S B5756201 N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5756201.png)
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide, also known as CMFA, is a chemical compound that belongs to the class of acrylamide derivatives. It is a yellow crystalline solid that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is not fully understood. However, it has been suggested that the compound may exert its anticancer activity by inducing apoptosis, inhibiting cell proliferation and migration, and disrupting the cell cycle. N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide may also exert its anti-inflammatory and antioxidant activity by inhibiting the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the proliferation and migration of cancer cells. In addition, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been shown to exhibit anti-inflammatory and antioxidant activity.
Advantages and Limitations for Lab Experiments
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has several advantages and limitations for lab experiments. One advantage is its potent anticancer activity against several cancer cell lines. Another advantage is its potential as an anti-inflammatory and antioxidant agent. However, one limitation is that the mechanism of action of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide is not fully understood. Another limitation is that the compound may exhibit toxicity and side effects in vivo.
Future Directions
There are several future directions for the investigation of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide. One direction is to further elucidate the mechanism of action of the compound. Another direction is to investigate the potential of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further studies are needed to determine the toxicity and side effects of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide in vivo.
Synthesis Methods
The synthesis of N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can be achieved through several methods, including the reaction of 3-chloro-2-methylaniline with carbon disulfide, followed by the reaction with 2-furoyl chloride and acryloyl chloride. Alternatively, N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide can be synthesized through the reaction of 3-chloro-2-methylaniline with carbon disulfide, followed by the reaction with 2-furoic acid and acryloyl chloride.
Scientific Research Applications
N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has been investigated for its potential applications in various scientific research areas, including medicinal chemistry, biochemistry, and pharmacology. It has been shown to exhibit potent anticancer activity against several cancer cell lines, including breast, lung, and colon cancer cells. N-{[(3-chloro-2-methylphenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide has also been investigated for its potential as an anti-inflammatory and antioxidant agent.
properties
IUPAC Name |
(E)-N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c1-10-12(16)5-2-6-13(10)17-15(21)18-14(19)8-7-11-4-3-9-20-11/h2-9H,1H3,(H2,17,18,19,21)/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJMRYKIAEBWXMQ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)C=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC(=O)/C=C/C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[(3-chloro-2-methylphenyl)carbamothioyl]-3-(furan-2-yl)prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{5-[(2-methylbenzyl)thio]-1,3,4-thiadiazol-2-yl}-2-thiophenecarboxamide](/img/structure/B5756118.png)
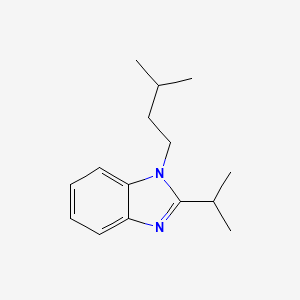

![N,2,8,10-tetramethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-amine](/img/structure/B5756132.png)
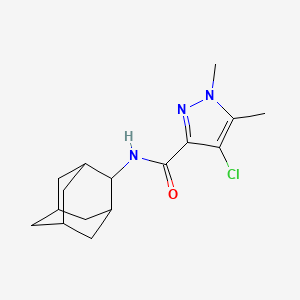
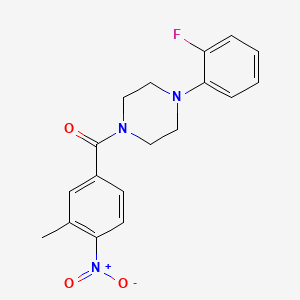
![2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5756150.png)
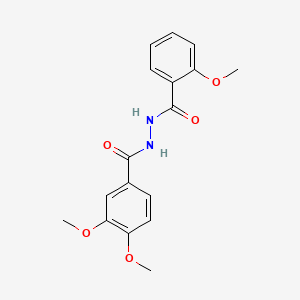
![5-{[3-(acetylamino)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5756166.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5756174.png)
![N-cyclopropyl-6-ethyl-2-({4-methoxy-3-[(4-methylbenzyl)oxy]benzylidene}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5756175.png)
![methyl 1-[4-(aminosulfonyl)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5756180.png)
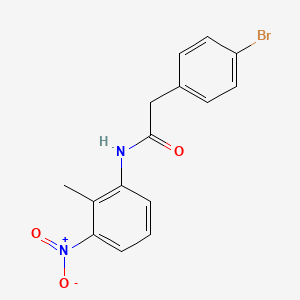
![N-[2-(2-thienyl)-1H-benzimidazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5756205.png)